4,4'-((4-(DIPROPYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE)
Description
4,4’-((4-(DIPROPYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE) is a complex organic compound that features a combination of pyrazolone and dipropylamino functional groups
Properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-(dipropylamino)phenyl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O2/c1-7-23-38(24-8-2)28-21-19-27(20-22-28)33(31-25(3)36(5)39(34(31)41)29-15-11-9-12-16-29)32-26(4)37(6)40(35(32)42)30-17-13-10-14-18-30/h9-22,33H,7-8,23-24H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIKDIFYXRXRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C(C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4-(DIPROPYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE) typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolone core: This can be achieved through the condensation of phenylhydrazine with ethyl acetoacetate under acidic conditions.
Introduction of the dipropylamino group: This step involves the alkylation of aniline with propyl bromide in the presence of a base.
Coupling reaction: The final step involves the coupling of the dipropylamino-substituted aniline with the pyrazolone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the pyrazolone ring, potentially leading to the formation of dihydropyrazolones.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydropyrazolones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dipropylamino group could play a role in binding interactions, while the pyrazolone rings may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((4-(DIMETHYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE)
- 4,4’-((4-(DIETHYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE)
Uniqueness
The uniqueness of 4,4’-((4-(DIPROPYLAMINO)PHENYL)METHYLENE)BIS(1,5-DIMETHYL-2-PHENYL-1H-PYRAZOL-3(2H)-ONE) lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the dipropylamino group could influence its solubility, reactivity, and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
